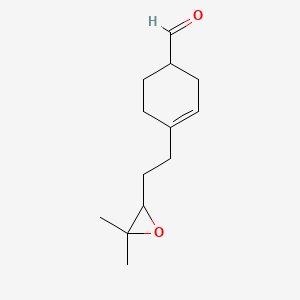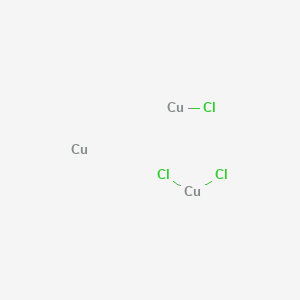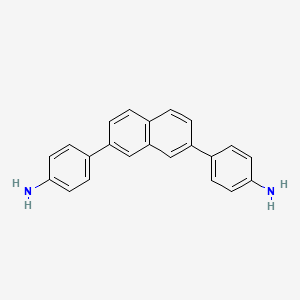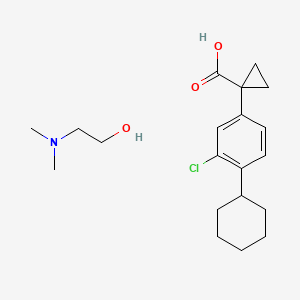
1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- is a chemical compound with the molecular formula C15H14O2 It is a derivative of anthracene, characterized by the presence of a methano bridge and a dione functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. One common synthetic route includes the reaction of cyclopentadiene with 1,4-naphthoquinone under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the methano bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces diols.
Applications De Recherche Scientifique
1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. Its unique structure allows it to interact with specific enzymes and receptors, influencing biological processes such as cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-: This compound is similar in structure but lacks the additional hydrogen atoms present in the hexahydro derivative.
1,4-Naphthoquinone: A simpler quinone derivative used in similar applications but with different reactivity and properties.
Uniqueness
1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- is unique due to its methano bridge and hexahydro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
24402-98-0 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8-triene-3,10-dione |
InChI |
InChI=1S/C15H14O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-4,8-9,12-13H,5-7H2 |
Clé InChI |
CSZUOCIWGJGKHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate](/img/structure/B15343185.png)

![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)

![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)


![Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B15343227.png)


![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)

